molecular formula C8H13NO2 B15166844 (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 202187-22-2

(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B15166844
CAS No.: 202187-22-2
M. Wt: 155.19 g/mol
InChI Key: JSYLGUSANAWARQ-BNHYGAARSA-N
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Description

(1S,2S,3R,4R)-3-Aminobicyclo[221]heptane-2-carboxylic acid is a bicyclic amino acid derivative This compound is characterized by its rigid bicyclo[221]heptane framework, which imparts unique steric and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as norbornene or its derivatives.

    Functional Group Introduction: Functional groups are introduced through various reactions, including amination and carboxylation.

    Stereoselective Reactions: The stereochemistry of the compound is controlled through stereoselective reactions, ensuring the desired (1S,2S,3R,4R) configuration.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and reaction optimization to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a ligand in biochemical assays.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic framework but differs in the presence of additional nitrogen atoms.

    Norbornene Derivatives: These compounds have a similar bicyclic structure but lack the amino and carboxylic acid functional groups.

Uniqueness

(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which impart distinct chemical and biological properties. Its rigid structure and functional groups make it a valuable compound in various research and industrial applications.

Properties

CAS No.

202187-22-2

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5+,6-,7+/m0/s1

InChI Key

JSYLGUSANAWARQ-BNHYGAARSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@@H]([C@@H]2N)C(=O)O

Canonical SMILES

C1CC2CC1C(C2N)C(=O)O

Origin of Product

United States

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